Sodium tungstate dihydrate

概要

説明

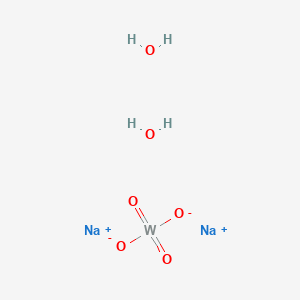

タングステン酸ナトリウム二水和物は、化学式 Na₂WO₄·2H₂O を持つ無機化合物です。これは、タングステン酸のナトリウム塩であり、水に溶ける白い固体です。この化合物は、その独特の特性と反応性により、さまざまな化学合成や産業用途で広く使用されています .

作用機序

タングステン酸ナトリウム二水和物は、さまざまなメカニズムを通じてその効果を発揮します。

触媒活性: 過酸化水素を活性化し、有機基質の酸化を促進します。

モリブデンの阻害: タングステン酸ナトリウムは、モリブデンと競合し、組織内のモリブデン濃度を低下させて、関連する代謝経路に影響を与えます.

類似化合物:

- タングステン酸リチウム

- タングステン酸セシウム

比較: タングステン酸ナトリウム二水和物は、水への高い溶解性と、酸化剤と触媒の両方の役割を果たせる点でユニークです。タングステン酸リチウムやタングステン酸セシウムとは異なり、タングステン酸ナトリウムは工業用途でより一般的に使用され、触媒活性の範囲が広い .

生化学分析

Biochemical Properties

Sodium tungstate dihydrate plays a significant role in biochemical reactions. It is known to modulate hematopoiesis, immune cell populations, and immune responses in rodent models . It is also a competitive inhibitor of molybdenum, as tungsten is directly below molybdenum on the periodic table, leading to similar electrochemical properties .

Cellular Effects

This compound has been reported to have effects on various types of cells and cellular processes. For instance, it has been shown to modulate immune cell populations and immune responses in rodent models . It also exhibits anti-diabetic effects .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It is known to act as a catalyst for the epoxidation of alkenes and the oxidation of alcohols into aldehydes or ketones . It also exhibits anti-diabetic effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in a study on female B6C3F1/N mice, the mice received 0–2000mg of this compound per liter in their drinking water for 28 days. The study found that three different parameters of cell-mediated immunity were similarly affected at 1000mg per liter .

Transport and Distribution

It is known that this compound is water-soluble , which may facilitate its transport and distribution.

準備方法

合成ルートと反応条件: タングステン酸ナトリウム二水和物は、通常、タングステン鉱石(例えば、黒鉱や灰重石)を塩基性媒体中で消化することにより合成されます。例えば、黒鉱を水酸化ナトリウムと水で処理すると、タングステン酸ナトリウム二水和物と鉄/マンガン水酸化物が生成されます: [ \text{Fe/MnWO}4 + 2 \text{NaOH} + 2 \text{H}_2\text{O} \rightarrow \text{Na}_2\text{WO}_4·2\text{H}_2\text{O} + \text{Fe/Mn(OH)}_2 ] あるいは、炭化タングステンを硝酸ナトリウムと水酸化ナトリウムの混合物と融合反応させると、タングステン酸ナトリウムが生成されます {_svg_2}.

工業生産方法: 工業的には、タングステン酸ナトリウム二水和物は、タングステン鉱石を炭酸ナトリウムまたは水酸化ナトリウムと制御された条件下で処理することにより生成されます。得られた溶液を結晶化して二水和物の形態を得ます。この方法は効率的かつスケーラブルであるため、大規模生産に適しています .

化学反応の分析

反応の種類: タングステン酸ナトリウム二水和物は、酸化、還元、置換など、さまざまな化学反応を起こします。注目すべき反応の1つは、塩酸で処理すると、三酸化タングステンと塩化ナトリウムが生成されることです:[ \text{Na}2\text{WO}_4 + 2 \text{HCl} \rightarrow \text{WO}_3 + 2 \text{NaCl} + \text{H}_2\text{O} ] この反応は、水酸化ナトリウム水溶液を使用することで逆にすることができます {_svg_4}.

一般的な試薬と条件:

主な生成物:

三酸化タングステン (WO₃): 塩酸との反応によって生成されます。

エポキシドとカルボニル化合物: アルケンとアルコールとの触媒反応によって生成されます.

4. 科学研究への応用

タングステン酸ナトリウム二水和物は、科学研究で幅広い用途があります。

科学的研究の応用

Chemical Industry

Catalysis

- Sodium tungstate dihydrate serves as a catalyst in several chemical reactions, including the production of petrochemicals and fine chemicals. Its catalytic properties enhance reaction efficiency and selectivity, making it valuable in synthesizing pharmaceutical intermediates .

Pigment Production

- It is utilized as a pigment in the chemical industry, imparting vibrant yellow colors to materials used in textiles, paints, and coatings .

Metallurgy

Tungsten Production

- This compound is crucial in extracting tungsten from its ores. It undergoes several chemical reactions to yield high-purity tungsten, which is essential for various metallurgical applications .

Steel Manufacturing

- In steel production, this compound acts as a deoxidizing agent, removing oxygen impurities during the steelmaking process. This improves the quality and properties of the final steel products .

Electronics

Electrochromic Devices

- It is employed in electrochromic devices that change optical properties in response to electrical stimuli. Applications include smart windows and displays that offer adjustable transparency and energy efficiency .

Photovoltaics

- This compound is used in photovoltaic devices like solar cells as a hole transport material. This facilitates efficient charge carrier movement within the solar cell structure, contributing to renewable energy generation .

Environmental Remediation

Heavy Metal Removal

- The compound is effective in environmental remediation processes for removing heavy metal contaminants from water sources. It forms stable complexes with heavy metal ions, facilitating their removal through precipitation or adsorption .

Water Treatment

- This compound finds applications in water treatment technologies, particularly for removing nitrates and phosphates from wastewater. It helps improve water quality by precipitating these pollutants .

Healthcare

Medical Imaging

- In medical imaging, this compound is utilized as a contrast agent in X-ray and computed tomography (CT) scans due to its high atomic number and X-ray attenuation properties, enhancing visualization of body tissues .

Anticancer Properties

- Research indicates that this compound may exhibit anticancer properties by inhibiting the growth of certain cancer cells and promoting apoptosis (programmed cell death). This potential opens avenues for novel therapeutic strategies .

Additional Applications

Analytical Chemistry

- It serves as a reagent in various analytical techniques such as spectrophotometry and chromatography, facilitating the quantification and identification of specific substances in samples .

Agriculture

- Occasionally used as a micronutrient supplement in agriculture, this compound provides tungsten essential for the growth of certain plant species .

Data Table: Summary of Applications

| Application Area | Specific Use |

|---|---|

| Chemical Industry | Catalysts for petrochemicals and pigments |

| Metallurgy | Tungsten extraction and deoxidizing agent in steel |

| Electronics | Electrochromic devices and photovoltaic materials |

| Environmental Remediation | Heavy metal removal and water treatment |

| Healthcare | Medical imaging contrast agent and potential anticancer |

| Analytical Chemistry | Reagent in spectrophotometry and chromatography |

| Agriculture | Micronutrient supplement |

Case Studies

-

Electrochromic Devices Development

- Research on this compound has led to advancements in electrochromic technologies, particularly for energy-efficient smart windows that can adjust their transparency based on light conditions.

-

Water Treatment Innovations

- Case studies demonstrate successful implementations of this compound in municipal water treatment facilities aimed at heavy metal removal, showcasing its effectiveness in improving water quality.

類似化合物との比較

- Lithium Tungstate

- Caesium Tungstate

Comparison: Sodium tungstate dihydrate is unique due to its high solubility in water and its ability to act as both an oxidizing agent and a catalyst. Unlike lithium and caesium tungstates, sodium tungstate is more commonly used in industrial applications and has a broader range of catalytic activities .

生物活性

Sodium tungstate dihydrate (NaWO·2HO) is a compound of increasing interest in biological research due to its diverse applications and potential effects on biological systems. This article explores its biological activity, including immunotoxicity, potential carcinogenic effects, and its role in various biochemical reactions.

This compound is a hydrated form of sodium tungstate, commonly used as a catalyst in organic reactions such as epoxidation and oxidation processes. It has been shown to facilitate the conversion of alkenes to epoxides and the oxidation of alcohols to carbonyl compounds under mild conditions .

Table 1: Summary of Reactions Catalyzed by this compound

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Epoxidation | Epoxidation of α,β-unsaturated acids | 70 |

| Oxidation of Amines | Methyl L-leucinate to oxime | 85 |

| Formation of Nitro Compounds | Bicyclic amines to nitrones using UHP | 76 |

Immunotoxic Effects

Recent studies have indicated that this compound can modulate immune responses in rodent models. A study focusing on female B6C3F1 mice revealed that exposure to sodium tungstate affected hematopoiesis and altered immune cell populations . The findings suggested that sodium tungstate may have immunotoxic effects, potentially leading to impaired immune function.

Case Study: Immunotoxicity Assessment

- Objective : To evaluate the immunotoxic potential of this compound.

- Methodology : Female B6C3F1 mice were exposed to varying concentrations of sodium tungstate in drinking water.

- Findings : Alterations in immune cell distribution and function were observed, indicating potential risks associated with environmental exposure to this compound.

Carcinogenic Potential

The carcinogenic potential of this compound has been assessed through long-term studies involving Sprague Dawley rats and B6C3F1 mice. While no significant carcinogenic activity was found in male rats, equivocal evidence was noted in female rats concerning thyroid gland tumors . In male mice, renal tubule adenomas and carcinomas were observed at higher exposure concentrations.

Table 2: Summary of Carcinogenic Studies

| Animal Model | Exposure Concentration (mg/L) | Observed Effects |

|---|---|---|

| Male Sprague Dawley Rats | 250, 500, 1000 | No evidence of carcinogenic activity |

| Female Sprague Dawley Rats | 250, 500, 1000 | Increased incidence of C-cell adenoma |

| Male B6C3F1 Mice | 500, 1000, 2000 | Renal tubule adenoma/carcinoma observed |

| Female B6C3F1 Mice | 500, 1000, 2000 | No evidence of carcinogenic activity |

The biological activity of this compound is attributed to its ability to influence various biochemical pathways. For instance, it has been shown to affect oxidative stress responses by modulating glutathione levels in cells. A comparative study indicated that while glutathione (GSH) exhibited strong antibacterial properties, the presence of sodium tungstate diminished these effects, suggesting the formation of a W-SG complex that may alter GSH's bioactivity .

特性

IUPAC Name |

disodium;dioxido(dioxo)tungsten;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.2H2O.4O.W/h;;2*1H2;;;;;/q2*+1;;;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZFLQRLSGVIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Na2O6W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13472-45-2 (Parent) | |

| Record name | Sodium tungstate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0032079 | |

| Record name | Sodium tungstate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; Effloresces in dry air; [Merck Index] White odorless powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Sodium tungstate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10213-10-2 | |

| Record name | Sodium tungstate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tungstate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM TUNGSTATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1F4NY6U13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of Sodium tungstate dihydrate?

A1: The molecular formula of this compound is Na2WO4.2H2O, and its molecular weight is 329.85 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, Raman spectroscopy has been used to characterize this compound, providing insights into its structural properties. []

Q3: What are the main catalytic applications of this compound?

A3: this compound is frequently employed as a catalyst or catalyst precursor in a variety of organic reactions. These include epoxidation, cleavage of double bonds, oxidation of various functional groups (alcohols, amines, imines, organosulfur compounds), aromatic halogenation, and the synthesis of β-arylvinyl bromides and 1-H-tetrazoles. []

Q4: How does this compound act as an oxidizing agent?

A4: this compound can form peroxotungstate complexes in situ when combined with oxalic acid and hydrogen peroxide. This complex acts as an effective oxidizing agent in various reactions, such as the oxidation of sulfides to sulfoxides or sulfones. [, , ]

Q5: Can you provide an example of this compound's use in organic synthesis?

A5: this compound has been successfully used in the synthesis of benzopyranopyridines. This four-component reaction involves the condensation of salicylaldehydes, thiols, and malononitrile, with nano-PbWO4 (derived from this compound) acting as a heterogeneous catalyst under ultrasonic irradiation. [, ]

Q6: Is this compound used in nanoparticle synthesis?

A6: Yes, it plays a crucial role in synthesizing tungsten-based nanoparticles. For instance, it's used in creating tungsten-iron alloy crystals within the apoferritin cavity for enhanced MRI contrast agents. [, ] It's also used in preparing bismuth tungstate powder with high photocatalytic activity via a high-temperature microwave hydrothermal method. []

Q7: Are there any studies on the kinetics of this compound in chemical reactions?

A7: Yes, research has explored the kinetics of pyrolysis involving this compound alongside other fire retardants. This research identified intermediate phases and reactions during decomposition using thermal analysis and X-ray examination. []

Q8: Are there computational chemistry studies on this compound?

A8: While limited, some studies utilize computational techniques. For instance, research on sodium metasilicate pentahydrate included a comparative 23Na NMR study involving this compound and sodium molybdate dihydrate. []

Q9: What is known about the toxicity of this compound?

A9: Studies have evaluated the toxicology and carcinogenicity of this compound in rats and mice. These studies highlight potential concerns regarding chronic toxicity, particularly in the kidneys, emphasizing the need for responsible handling and exposure control. [, , ]

Q10: Does this compound have any immunotoxic effects?

A10: Research indicates that this compound might have immunotoxic effects, particularly on cell-mediated immunity. Studies in mice showed that exposure to this compound in drinking water could suppress T-cell proliferative responses and cytotoxic T-lymphocyte activity. []

Q11: How is this compound quantified in biological samples?

A11: Inductively coupled plasma mass spectrometry (ICP-MS) is commonly employed to quantify tungsten levels in biological samples, including those from toxicology studies on this compound. []

Q12: What is the environmental impact of this compound?

A12: While this compound occurs naturally, its industrial use raises concerns about its release into the environment. Research on its presence in soil, waterways, groundwater, and even human tissues highlights the need for proper waste management and mitigation strategies. []

Q13: Are there other interesting applications of this compound?

A13: this compound plays a crucial role in various fields. For instance, it's used in preparing WO3 nanostructures for gas sensing applications. [, , ] It also finds use in synthesizing materials like nitrogen-doped bismuth tungstate powder photocatalysts. []

Q14: How does this compound contribute to research on anaerobic bacteria?

A14: this compound is a component of specific growth media for anaerobic bacteria. This highlights its utility in cultivating and studying these microorganisms. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。